2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
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Overview
Description
2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is a complex organic compound that belongs to the class of thienotriazolopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo and pyrimidine ring system, along with benzyl groups substituted at specific positions. The presence of these functional groups and ring systems imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno Ring: Starting with a suitable thiophene derivative, the thieno ring is constructed through cyclization reactions.
Introduction of the Triazolo and Pyrimidine Rings: The triazolo and pyrimidine rings are introduced via condensation reactions involving appropriate precursors such as hydrazines and amidines.
Benzylation: The final step involves the benzylation of the intermediate compound using 2,5-dimethylbenzyl chloride and 2-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its effects on cellular processes.
Medicine
The compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethylbenzyl)-4-(2-hydroxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
- 2-(2,5-dimethylbenzyl)-4-(2-chlorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
Uniqueness
The uniqueness of 2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione lies in its specific substitution pattern. The presence of both 2,5-dimethylbenzyl and 2-methoxybenzyl groups imparts distinct chemical and biological properties, differentiating it from similar compounds. This unique structure may result in different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
11-[(2,5-dimethylphenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-15-8-9-16(2)18(12-15)14-27-24(30)28-19-10-11-32-21(19)22(29)26(23(28)25-27)13-17-6-4-5-7-20(17)31-3/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDQGIQBHSISNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CC=C5OC)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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